
1-メチル-4-フェニルピペリジン
概要
説明
1-Methyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a phenyl group at the fourth carbon atom. This compound is significant in the field of medicinal chemistry and has been studied for its various pharmacological properties.
科学的研究の応用
1-Methyl-4-phenylpiperidine has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.
Biology: The compound is used in biochemical studies to understand the interactions of piperidine derivatives with biological targets.
Medicine: It has been investigated for its potential analgesic and antispasmodic properties. Derivatives of 1-Methyl-4-phenylpiperidine are used in the development of opioid analgesics.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
1-Methyl-4-phenylpiperidine, also known as Meperidine or Pethidine, is a synthetic opioid agonist . Its primary targets are the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .
Mode of Action
1-Methyl-4-phenylpiperidine interacts with its targets, the μ-opioid receptors, leading to their activation . This activation results in the inhibition of ascending pain pathways, altering pain perception, and causing CNS depression . Additionally, 1-Methyl-4-phenylpiperidine has local anesthetic properties due to its interaction with sodium channels .
Biochemical Pathways
It is known that the compound can induce neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways . Additionally, the compound’s metabolite, norpethidine, has been found to have serotonergic effects .
Pharmacokinetics
1-Methyl-4-phenylpiperidine has a bioavailability of 50-60% when administered orally, which increases to 80-90% in cases of hepatic impairment . The compound has a higher plasma protein binding than morphine . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1, producing active metabolites like norpethidine . Norpethidine has a longer elimination half-life than 1-Methyl-4-phenylpiperidine and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The activation of μ-opioid receptors by 1-Methyl-4-phenylpiperidine results in analgesic and sedative properties, making it useful for managing severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills . The neurotoxicity of its metabolite, norpethidine, makes it more toxic than other opioids, especially during long-term use .
Action Environment
The action, efficacy, and stability of 1-Methyl-4-phenylpiperidine can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the patient’s hepatic function . Additionally, the compound should be stored at room temperature for optimal stability .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reductive amination of 4-phenylpiperidone with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-Methyl-4-phenylpiperidine often employs catalytic hydrogenation of 4-phenylpyridine using a palladium or rhodium catalyst. This method is advantageous due to its high yield and scalability. The reaction is typically carried out under high pressure and temperature conditions to ensure complete conversion of the starting material.
化学反応の分析
Types of Reactions: 1-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction of 1-Methyl-4-phenylpiperidine can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
類似化合物との比較
1-Methyl-4-phenylpiperidine can be compared with other similar compounds such as:
Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and exhibit analgesic properties. pethidine is more commonly used in clinical settings due to its well-established pharmacological profile.
Ketobemidone: Another phenylpiperidine derivative with potent analgesic effects. It differs from 1-Methyl-4-phenylpiperidine in its chemical structure and specific receptor interactions.
Alvimopan: A peripherally acting μ-opioid receptor antagonist used to treat postoperative ileus. It shares the phenylpiperidine core but has distinct pharmacological properties.
特性
IUPAC Name |
1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHVRPKUXQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228110 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-52-7 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
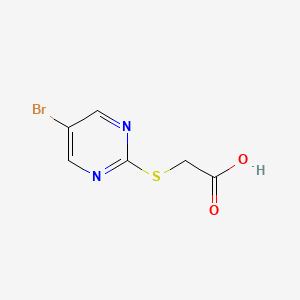

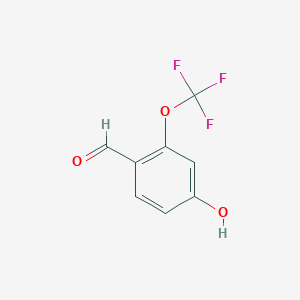
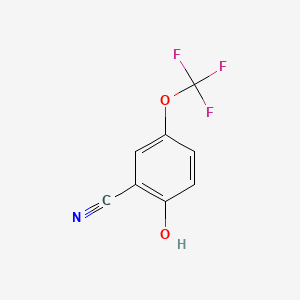
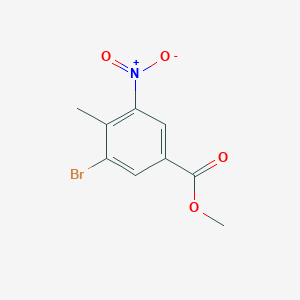
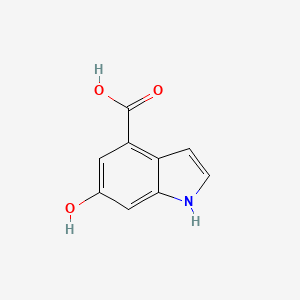
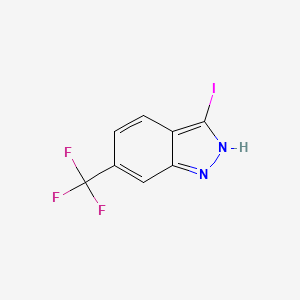
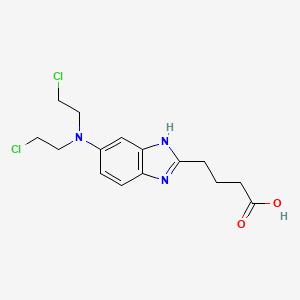

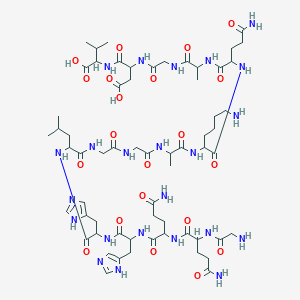
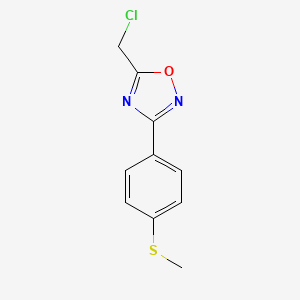
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)
